Benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl- is a complex organic compound with the molecular formula and a molecular weight of 276.33 g/mol. This compound features a benzoic acid core substituted with hydroxyl groups and a nonadienyl side chain. Its systematic name reflects its structural intricacies, indicating the presence of both hydroxy and nonadienyl functionalities.
The compound can be sourced from various chemical suppliers and is often utilized in scientific research due to its potential biological activities. It is cataloged under the CAS number 2130080-86-1, which facilitates its identification in chemical databases.
Benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl- is classified as an aromatic carboxylic acid due to the presence of the benzoic acid moiety. It falls under the category of polyphenolic compounds due to the presence of multiple hydroxyl groups on the aromatic ring.
The synthesis of benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl- typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and selectivity during synthesis. For instance, using Lewis acids can facilitate electrophilic aromatic substitution for hydroxylation.
The molecular structure of benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl- features:
The structural representation can be depicted using various notations such as InChI and SMILES:
InChI=1S/C16H20O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h4-7,10-11,17-18H,2-3,8-9H2,1H3,(H,19,20)/b5-4+,7-6+This notation provides insight into the connectivity of atoms within the molecule.
Benzoic acid derivatives often participate in various chemical reactions such as:
Kinetics and thermodynamics play significant roles in these reactions. For instance, esterification typically requires an acid catalyst and may proceed via a reversible mechanism.
The mechanism of action for compounds like benzoic acid derivatives often involves:
Research indicates that similar compounds exhibit anti-inflammatory or antimicrobial properties due to their ability to modulate biochemical pathways.
Benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl- typically exhibits:
The compound is expected to demonstrate:
Relevant data on solubility and stability should be verified through empirical studies or material safety data sheets.
Benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl-, has potential applications in:
Research continues to explore its full potential across various fields including medicinal chemistry and agricultural sciences.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1